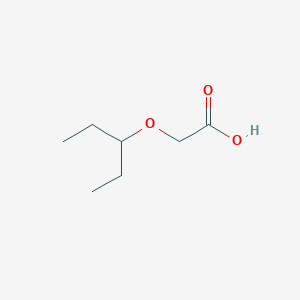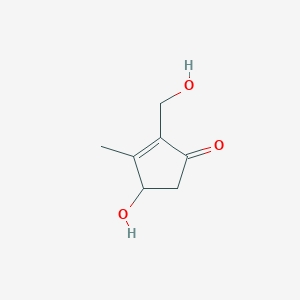![molecular formula C8H15N B071381 2-Isopropyl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9](/img/structure/B71381.png)
2-Isopropyl-2-azabicyclo[2.1.1]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-2-azabicyclo[2.1.1]hexane, commonly known as IPA or Isopropylphenidate, is a synthetic compound belonging to the family of phenidates. It is a potent psychostimulant that has been widely used in scientific research. IPA has been found to have similar effects to Ritalin, a well-known prescription drug used to treat attention deficit hyperactivity disorder (ADHD).
作用機序
IPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the brain's reward and motivation pathways, leading to feelings of euphoria, increased energy, and improved cognitive function. The exact mechanism of action of IPA is not fully understood, but it is believed to act primarily on the dopamine transporter and norepinephrine transporter.
生化学的および生理学的効果
IPA has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and bronchodilation. IPA has been found to increase the release of glucose and fatty acids from adipose tissue, leading to increased energy levels. It also increases the release of corticotropin-releasing hormone (CRH), which can lead to increased stress and anxiety.
実験室実験の利点と制限
IPA has several advantages for use in lab experiments. It is a potent psychostimulant that has been found to have similar effects to Ritalin. It is relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to its use. IPA has been found to have a high potential for abuse and addiction, which can make it difficult to control in lab experiments. It can also have a range of side effects, including increased heart rate, blood pressure, and body temperature, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on IPA. One area of interest is the potential use of IPA in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression. Further research is needed to investigate the efficacy and safety of IPA in these conditions. Another area of interest is the development of new psychostimulants based on IPA. Researchers are exploring new compounds that have similar effects to IPA but with fewer side effects and a lower potential for abuse and addiction. Finally, there is a need for more research into the long-term effects of IPA use on the brain and body. This will help to determine the safety and potential risks associated with the use of IPA in scientific research.
合成法
IPA is synthesized by reacting isopropylphenylacetone with ammonia in the presence of a reducing agent, such as sodium borohydride. The reaction takes place in a solvent, such as ethanol or methanol, and is typically carried out under reflux conditions. The resulting product is purified by recrystallization or chromatography to obtain pure IPA.
科学的研究の応用
IPA has been widely used in scientific research to investigate its effects on the central nervous system. It has been found to have similar effects to Ritalin, including increasing dopamine and norepinephrine levels in the brain. IPA has been used in studies investigating the effects of psychostimulants on cognitive function, attention, and memory. It has also been used to investigate the potential use of psychostimulants in the treatment of neurological disorders, such as 2-Isopropyl-2-azabicyclo[2.1.1]hexane, narcolepsy, and depression.
特性
CAS番号 |
175021-19-9 |
|---|---|
製品名 |
2-Isopropyl-2-azabicyclo[2.1.1]hexane |
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
2-propan-2-yl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |
InChIキー |
FURXRIUSNLWPAX-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC1C2 |
正規SMILES |
CC(C)N1CC2CC1C2 |
同義語 |
2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



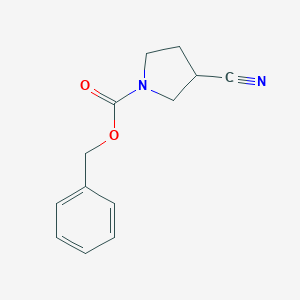
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
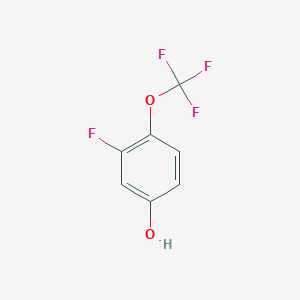
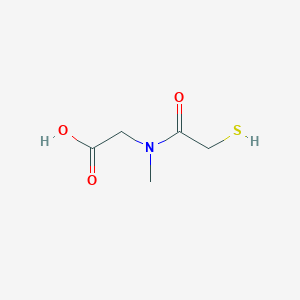
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
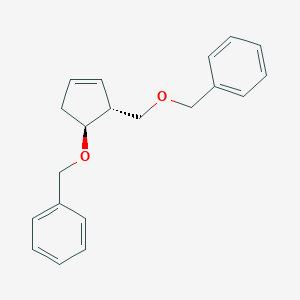
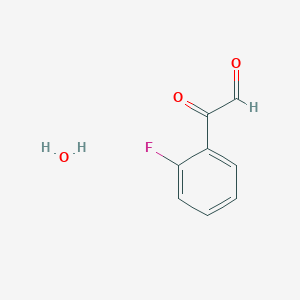
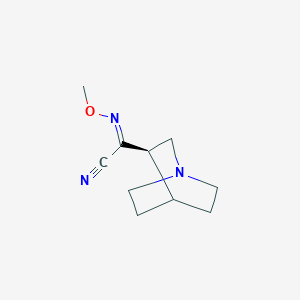
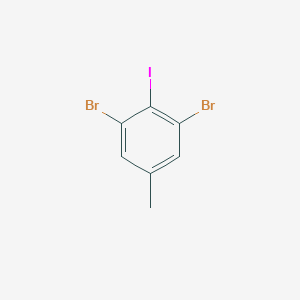
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)
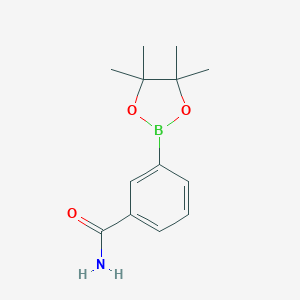
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)
